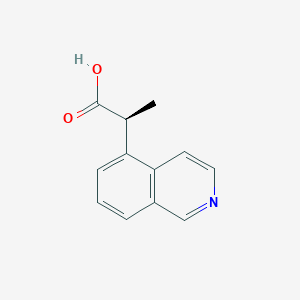

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

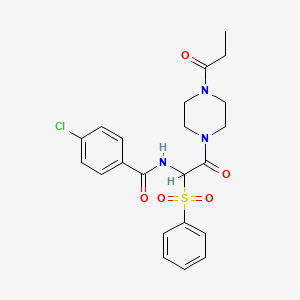

The compound “N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-6-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include a pyrrolidine ring, a pyridine ring, an indole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, for example, is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule . The pyridine and indole rings are aromatic and can participate in pi stacking interactions. The trifluoromethyl group is a strong electron-withdrawing group, which could affect the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the aromatic rings could affect its solubility in different solvents. The trifluoromethyl group could increase its lipophilicity, which could affect its absorption and distribution in the body if it is used as a drug .科学的研究の応用

N-alkylation and Chemical Modifications

N-alkylation of anilines, carboxamides, and several nitrogen heterocycles, including pyrrole and indole derivatives, is a critical step in synthesizing complex molecules. This process can be efficiently achieved using alkyl halides in acetonitrile with cesium fluoride–celite as a solid base. Such methodologies are convenient and yield the N-alkylated product exclusively, demonstrating the chemical versatility of compounds like N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-6-carboxamide in creating a variety of functionalized heterocycles (Hayat et al., 2001).

Cyclization Reactions

Cyclization reactions are pivotal in heterocyclic chemistry, providing a route to synthesize complex cyclic structures. For instance, acid-catalyzed ring opening and subsequent cyclization can lead to the formation of novel compounds, showcasing the synthetic utility of nitrogen-containing carboxamides in creating diverse molecular architectures (Gazizov et al., 2015).

Electrophilic Reagent Development

The development of electrophilic reagents for difluoromethylthiolation showcases another research application, enabling the modification of a broad range of nucleophiles. Such reagents can be synthesized from readily available materials and employed under mild conditions, underscoring the compound's role in introducing functional groups into heteroarenes (Zhu et al., 2015).

Enhancing Cellular Uptake

Modifications to the core structure of pyrrole–imidazole (Py–Im) hairpin polyamides, including those related to the molecule , can significantly enhance cellular uptake and biological activity. Such modifications demonstrate the compound's potential as a molecular probe or therapeutic agent, emphasizing its application in modulating gene expression (Meier et al., 2012).

Synthesis of Azetidines, Pyrrolidines, and Indolines

Palladium-catalyzed intramolecular amination of C-H bonds at the γ and δ positions is a method to synthesize azetidine, pyrrolidine, and indoline compounds. This technique highlights the utility of unactivated C-H bonds as functional groups in organic synthesis, showcasing the importance of nitrogen-containing compounds in pharmaceutical and material science applications (He et al., 2012).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Similarly, the pyrrolidine ring, another component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Based on the known biological activities of indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

将来の方向性

生化学分析

Molecular Mechanism

The molecular mechanism of action of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-6-carboxamide is complex and involves a variety of interactions at the molecular level. These interactions may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1H-indole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O/c20-19(21,22)14-3-4-17(24-10-14)26-8-6-15(11-26)25-18(27)13-2-1-12-5-7-23-16(12)9-13/h1-5,7,9-10,15,23H,6,8,11H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWVYHMNVOFAEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC3=C(C=C2)C=CN3)C4=NC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943971.png)

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![8-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2943975.png)

![N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2943981.png)

![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2943986.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2943987.png)

![1,7-dimethyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943991.png)

![2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride](/img/structure/B2943992.png)